molecular formula C18H20FNO2S B2849472 3-(2-fluorophenyl)-N-[4-(thiophen-2-yl)oxan-4-yl]propanamide CAS No. 2034326-45-7

3-(2-fluorophenyl)-N-[4-(thiophen-2-yl)oxan-4-yl]propanamide

Cat. No.: B2849472
CAS No.: 2034326-45-7
M. Wt: 333.42
InChI Key: XZTPAUVWENRGKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-fluorophenyl)-N-[4-(thiophen-2-yl)oxan-4-yl]propanamide is a synthetic small molecule of interest in medicinal chemistry and agrochemical research. Its structure incorporates two pharmacologically significant motifs: a 2-fluorophenyl group and a thiophene-containing tetrahydropyran (oxane) ring. In biomedical research, compounds featuring fluorophenyl propanamide cores have been extensively investigated as potent antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key target for novel analgesic and anti-inflammatory agents . For instance, structurally related N-alkyl propanamides have demonstrated exceptional potency in antagonizing capsaicin- and pH-induced activation of hTRPV1 and show strong analgesic efficacy in neuropathic pain models . Furthermore, substituted thiophene derivatives are recognized as active scaffolds in anti-cancer agent development, suggesting potential oncology research applications for this compound . In parallel, the combination of amide linkages with thiophene heterocycles is a common strategy in agrochemistry for developing new fungicidal agents . Research on N-(thiophen-2-yl) amide derivatives has led to compounds with excellent activity against oomycete diseases like cucumber downy mildew, highlighting the value of this hybrid structure in plant protection science . This makes this compound a versatile candidate for hit-to-lead optimization in both pharmaceutical and agrochemical discovery programs. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-(2-fluorophenyl)-N-(4-thiophen-2-yloxan-4-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FNO2S/c19-15-5-2-1-4-14(15)7-8-17(21)20-18(9-11-22-12-10-18)16-6-3-13-23-16/h1-6,13H,7-12H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZTPAUVWENRGKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=CS2)NC(=O)CCC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Potential Applications Reference
3-(2-Fluorophenyl)-N-[4-(thiophen-2-yl)oxan-4-yl]propanamide (Target) C₁₈H₁₈FNO₂S 339.4 Oxane-thiophene, 2-fluorophenyl Receptor modulation (hypothetical) -
N-(2-Fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide C₂₂H₂₆F₂N₂O 372.5 Piperidine, phenethyl, dual fluorophenyl Opioid receptor agonist (analog)
2-(2-Fluoro-[1,1'-biphenyl]-4-yl)-N-(5-methyl-4-oxothiazolidine-3-yl)propanamide C₂₀H₁₈FN₂O₂S 384.4 Biphenyl, thiazolidinone, 4-oxo Anti-inflammatory/analgesic
3-[4-(2-Fluorophenyl)-1-piperazinyl]-N-(2-methoxyphenyl)propanamide C₂₀H₂₄FN₃O₂ 357.4 Piperazinyl, 2-methoxyphenyl CNS-targeting (e.g., antipsychotic)
N-(4-Fluorophenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide C₁₇H₁₆FN₅O₂ 341.3 Tetrazole, 4-methoxyphenyl Enzyme inhibition (e.g., COX)

Key Structural and Functional Differences

Backbone and Fluorine Positioning :

  • The target compound’s propanamide backbone is shared with all analogs, but the 2-fluorophenyl group distinguishes it from analogs like the 4-fluorophenyl in or biphenyl systems in . Fluorine’s ortho position may sterically hinder binding compared to para-substituted analogs.

Heterocyclic Moieties: The oxane-thiophene system in the target contrasts with piperidine/piperazinyl (e.g., ) or thiazolidinone rings (e.g., ).

Biological Activity: Piperidine/piperazinyl analogs (e.g., ) are often associated with CNS activity (e.g., opioid or antipsychotic effects). Thiazolidinone derivatives () exhibit anti-inflammatory properties due to structural similarity to prostaglandin analogs. Tetrazole-containing compounds () are protease or COX inhibitors, leveraging the tetrazole’s acidity for ionic interactions.

Physicochemical and Pharmacokinetic Insights

  • Solubility : The oxane-thiophene system in the target compound may reduce lipophilicity compared to piperidine-based analogs (e.g., ), enhancing bioavailability.
  • Metabolic Stability: Fluorine in the 2-position (target) vs.
  • Synthetic Accessibility : The target’s tetrahydropyran-thiophene linkage requires multi-step synthesis, whereas piperazine derivatives () are more straightforward to functionalize.

Q & A

Q. What are the optimal synthetic routes and critical reaction parameters for 3-(2-fluorophenyl)-N-[4-(thiophen-2-yl)oxan-4-yl]propanamide?

The synthesis typically involves multi-step reactions, including:

  • Amide bond formation : Coupling 3-(2-fluorophenyl)propanoic acid with 4-(thiophen-2-yl)oxan-4-amine using carbodiimide-based reagents (e.g., EDCI/HOBt) under inert conditions .
  • Oxane ring formation : Cyclization of thiophene-containing precursors via acid-catalyzed etherification.
    Critical parameters include:
  • Temperature control : Maintaining 0–5°C during amide coupling to minimize side reactions.
  • Solvent selection : Polar aprotic solvents (e.g., DMF or DCM) enhance reaction efficiency.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) achieves >95% purity .

Q. How can structural characterization of this compound be performed to confirm its identity?

A combination of analytical techniques is recommended:

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify substituent positions (e.g., fluorine at the 2-position of phenyl, thiophene-oxane linkage) .
  • X-ray crystallography : For unambiguous confirmation of stereochemistry and molecular packing. Use SHELX software for refinement .
  • High-resolution mass spectrometry (HRMS) : To validate molecular formula (e.g., C20_{20}H21_{21}FNO2_2S).

Q. What preliminary assays are suitable for evaluating its biological activity?

  • Enzyme inhibition assays : Test interactions with thiol-containing enzymes (e.g., glutathione reductase) due to the thiophene moiety’s potential redox activity .
  • Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM .
  • Molecular docking : Preliminary in silico analysis with targets like COX-2 or kinases to prioritize experimental targets .

Advanced Research Questions

Q. How can computational methods resolve contradictions in experimental data regarding its mechanism of action?

  • Density Functional Theory (DFT) : Calculate electron density distributions to explain unexpected reactivity (e.g., fluorine’s electron-withdrawing effects altering amide bond stability) .
  • Molecular dynamics simulations : Model interactions with lipid bilayers or protein binding pockets to reconcile discrepancies in cellular uptake rates .
  • Statistical validation : Apply multivariate analysis to distinguish assay artifacts from true biological effects (e.g., PCA for high-throughput screening data) .

Q. What strategies can optimize the compound’s pharmacokinetic properties without compromising activity?

  • Prodrug design : Introduce hydrolyzable groups (e.g., esters) at the oxane ring to enhance solubility .
  • Metabolic stability assays : Use liver microsomes to identify vulnerable sites (e.g., thiophene sulfoxidation) and guide fluorination or methyl substitution .
  • LogP adjustment : Modify the fluorophenyl group’s substituents to balance lipophilicity (target LogP ~3.5) .

Q. How can structure-activity relationship (SAR) studies be systematically designed for derivatives?

  • Scaffold diversification : Synthesize analogs with:
    • Varying aryl groups (e.g., 3-fluorophenyl vs. 4-fluorophenyl) .
    • Alternative heterocycles (e.g., furan instead of thiophene) .
  • Hierarchical clustering : Group compounds by electronic (HOMO/LUMO) and steric parameters to correlate with bioactivity .
  • 3D-QSAR : Use CoMFA or CoMSIA models to predict activity cliffs .

Q. What experimental and computational approaches validate its target engagement in complex biological systems?

  • Cellular thermal shift assay (CETSA) : Confirm target binding by monitoring protein thermal stability shifts .
  • Photoaffinity labeling : Incorporate a photoreactive group (e.g., diazirine) to crosslink and identify binding partners .
  • Free-energy perturbation (FEP) : Quantify binding affinity changes for mutated targets vs. wild-type .

Methodological Challenges and Solutions

Q. How to address low yields during scale-up synthesis?

  • Flow chemistry : Improve heat and mass transfer for exothermic amide coupling steps .
  • DoE optimization : Use response surface methodology to refine stoichiometry, solvent ratios, and agitation rates .

Q. How to resolve spectral overlaps in NMR characterization?

  • 2D NMR techniques : HSQC and HMBC to assign overlapping proton signals (e.g., oxane vs. thiophene protons) .
  • Isotopic labeling : Introduce 19^{19}F or 13^{13}C labels at specific positions for clearer assignments .

Q. How to mitigate discrepancies between in vitro and in vivo activity data?

  • Pharmacokinetic profiling : Measure plasma protein binding and clearance rates to adjust dosing regimens .
  • Tissue-specific delivery : Use nanoparticle encapsulation to enhance bioavailability in target organs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.